2-({[4-(Propan-2-yl)phenyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
2-[(4-ISOPROPYLBENZOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydrocycloocta[b]thiophene core, which is functionalized with an isopropylbenzoyl group and an amide linkage. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ISOPROPYLBENZOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Hexahydrocycloocta[b]thiophene Core: This can be achieved through a cyclization reaction of a suitable diene precursor with sulfur-containing reagents under acidic or basic conditions.
Introduction of the Isopropylbenzoyl Group: This step involves the acylation of the thiophene core using 4-isopropylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Amidation Reaction: The final step involves the reaction of the acylated thiophene with an amine, such as ammonia or a primary amine, to form the amide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Catalysts and automated reaction systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiophene core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted thiophenes
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with biological targets.
Medicine
In medicine, derivatives of this compound could be investigated for therapeutic applications. Its ability to interact with specific enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or materials with unique properties. Its functional groups allow for modifications that can tailor its properties for specific applications.
Mechanism of Action
The mechanism of action of 2-[(4-ISOPROPYLBENZOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
- 2-[(4-Chlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
- 2-[(4-Fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Uniqueness
The uniqueness of 2-[(4-ISOPROPYLBENZOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE lies in its specific functional groups and their arrangement. The isopropyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets. Additionally, the combination of the thiophene core and the amide linkage offers a unique scaffold for further chemical modifications and applications.
This detailed overview provides a comprehensive understanding of 2-[(4-ISOPROPYLBENZOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE, covering its synthesis, reactivity, applications, and comparison with similar compounds
Properties
Molecular Formula |
C21H26N2O2S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[(4-propan-2-ylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H26N2O2S/c1-13(2)14-9-11-15(12-10-14)20(25)23-21-18(19(22)24)16-7-5-3-4-6-8-17(16)26-21/h9-13H,3-8H2,1-2H3,(H2,22,24)(H,23,25) |
InChI Key |
QDKZUDSURSAXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N |
Origin of Product |
United States |
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